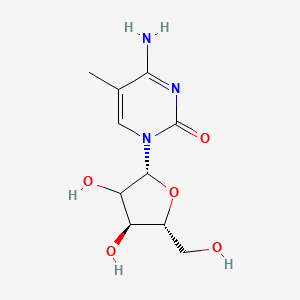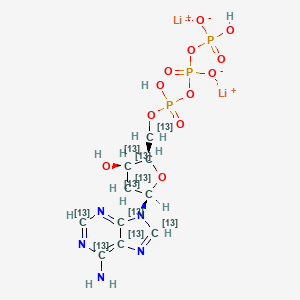
Smyd3-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Smyd3-IN-2 is a small-molecule inhibitor specifically targeting the SET and MYND domain-containing protein 3 (SMYD3). SMYD3 is a histone methyltransferase involved in the methylation of histone and non-histone proteins, playing a crucial role in gene expression regulation and tumorigenesis .
Preparation Methods
The synthesis of Smyd3-IN-2 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of various reagents and catalysts to achieve the desired chemical structure. Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Smyd3-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Smyd3-IN-2 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the biochemical pathways involving SMYD3.
Biology: Helps in understanding the role of SMYD3 in cellular processes and gene expression.
Medicine: Investigated for its potential therapeutic applications in cancer treatment due to its ability to inhibit SMYD3 activity.
Industry: Used in the development of new drugs targeting epigenetic regulators
Mechanism of Action
Smyd3-IN-2 exerts its effects by inhibiting the methyltransferase activity of SMYD3. It binds to the active site of SMYD3, preventing the methylation of histone and non-histone proteins. This inhibition disrupts the epigenetic regulation of gene expression, leading to changes in cellular processes and potentially reducing tumorigenesis .
Comparison with Similar Compounds
Smyd3-IN-2 is compared with other SMYD3 inhibitors such as BCI-121 and EPZ031686. While all these compounds target SMYD3, this compound is unique in its binding affinity and specificity. Similar compounds include:
BCI-121: Another SMYD3 inhibitor with a different chemical structure and binding mechanism.
EPZ031686: A potent SMYD3 inhibitor with high specificity and efficacy in preclinical studies
Properties
Molecular Formula |
C26H21BrN2O4 |
|---|---|
Molecular Weight |
505.4 g/mol |
IUPAC Name |
(3R,3'S,3'aS,6'aS)-5'-benzyl-3'-(4-bromophenyl)-6'a-hydroxyspiro[1H-indole-3,2'-3a,4-dihydro-3H-furo[2,3-c]pyrrole]-2,6'-dione |
InChI |
InChI=1S/C26H21BrN2O4/c27-18-12-10-17(11-13-18)22-20-15-29(14-16-6-2-1-3-7-16)24(31)26(20,32)33-25(22)19-8-4-5-9-21(19)28-23(25)30/h1-13,20,22,32H,14-15H2,(H,28,30)/t20-,22-,25+,26+/m1/s1 |
InChI Key |
YXAJPNWCYAVHMD-LWDBSWEGSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@]3(C4=CC=CC=C4NC3=O)O[C@@]2(C(=O)N1CC5=CC=CC=C5)O)C6=CC=C(C=C6)Br |
Canonical SMILES |
C1C2C(C3(C4=CC=CC=C4NC3=O)OC2(C(=O)N1CC5=CC=CC=C5)O)C6=CC=C(C=C6)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[(2R)-2-hydroxy-3-methylbut-3-enoxy]-4-methoxyfuro[3,2-g]chromen-7-one](/img/structure/B12389439.png)
![(1R,4S,5S,8R,9R,12S,13S,16S,19S)-8-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-ene-16,19-diol](/img/structure/B12389446.png)





![(7S)-N-(3-bromo-2-fluorophenyl)-7-[(4-methylpiperazin-1-yl)methyl]-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine](/img/structure/B12389506.png)






